

# Minaprine: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Minaprine				
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Minaprine** is a psychotropic agent of the pyridazine class, historically used as an antidepressant. Its unique pharmacological profile, acting as a monoamine oxidase inhibitor (MAOI) and a serotonin and dopamine reuptake inhibitor, has made it a subject of interest in medicinal chemistry. This technical guide provides a detailed overview of the chemical structure of **Minaprine** and a comprehensive, step-by-step pathway for its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

### **Chemical Structure of Minaprine**

**Minaprine** is chemically known as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine. It is a member of the pyridazine, secondary amine, and morpholine families.[1]

Chemical Formula: C17H22N4O

Molecular Weight: 298.39 g/mol

• IUPAC Name: 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine

CAS Number: 25905-77-5



Structural Representation:

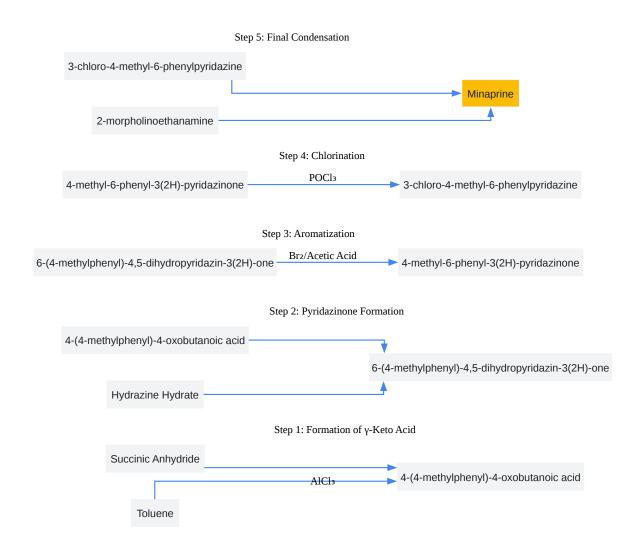
Chemical Structure of Minaprine

### **Synthesis Pathway of Minaprine**

The synthesis of **Minaprine** is a multi-step process that begins with the formation of a pyridazinone ring system, followed by chlorination and subsequent amination. The overall synthetic scheme is outlined below.

### **Overall Synthesis Scheme:**





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Caption: Overall synthetic pathway of Minaprine.



### **Quantitative Data for Synthesis**

The following table summarizes the quantitative data for each step in the synthesis of **Minaprine**. Please note that yields can vary based on reaction scale and purification methods.

Step	Starting Materials	Reagents /Catalysts	Solvent	Temperat ure (°C)	Reaction Time (h)	Yield (%)
1	Toluene, Succinic Anhydride	Aluminum Chloride (AICl <sub>3</sub> )	Carbon Disulfide	Reflux	4	~85
2	4-(4- methylphe nyl)-4- oxobutanoi c acid	Hydrazine Hydrate (80%)	Ethanol	Reflux	3	~73[2]
3	6-(4- methylphe nyl)-4,5- dihydropyri dazin- 3(2H)-one	Bromine, Acetic Acid	Acetic Acid	100	2	~80
4	4-methyl-6- phenyl- 3(2H)- pyridazinon e	Phosphoru s Oxychlorid e (POCl <sub>3</sub> )	-	70	4	High
5	3-chloro-4- methyl-6- phenylpyrid azine, 2- morpholino ethanamin e	-	-	120-130	6	~75



# Experimental Protocols Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

- To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, add succinic anhydride.
- Cool the mixture in an ice bath and add toluene dropwise.
- After the addition is complete, reflux the mixture for 4 hours.
- Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude y-keto acid.
- Recrystallize the product from a suitable solvent system (e.g., benzene/petroleum ether) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

## Step 2: Synthesis of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

- Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid in ethanol.
- Add 80% hydrazine hydrate to the solution.[2]
- Reflux the reaction mixture for 3 hours.[2]
- Cool the mixture to room temperature, which should result in the precipitation of the product.
- Filter the solid, wash with cold ethanol, and dry to obtain 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. A yield of approximately 73% can be expected.[2]



### Step 3: Aromatization to 4-methyl-6-phenyl-3(2H)-pyridazinone

- Dissolve 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.
- Add a solution of bromine in acetic acid dropwise to the mixture while stirring.
- Heat the reaction mixture at 100°C for 2 hours.
- Cool the mixture and pour it into ice water.
- Collect the precipitated solid by filtration, wash with water, and dry.
- Recrystallize from ethanol to yield pure 4-methyl-6-phenyl-3(2H)-pyridazinone.

### Step 4: Synthesis of 3-chloro-4-methyl-6-phenylpyridazine

- Suspend 4-methyl-6-phenyl-3(2H)-pyridazinone in phosphorus oxychloride.
- Heat the mixture at 70°C for 4 hours.[2]
- Carefully pour the reaction mixture onto crushed ice.
- · Neutralize the solution with a sodium bicarbonate solution.
- · Extract the product with chloroform.
- Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to give 3-chloro-4-methyl-6-phenylpyridazine.

# Step 5: Synthesis of Minaprine (4-methyl-N-(2-morpholinoethyl)-6-phenylpyridazin-3-amine)

- Heat a mixture of 3-chloro-4-methyl-6-phenylpyridazine and an excess of 2-morpholinoethanamine at 120-130°C for 6 hours.
- After cooling, treat the reaction mixture with a dilute sodium hydroxide solution.

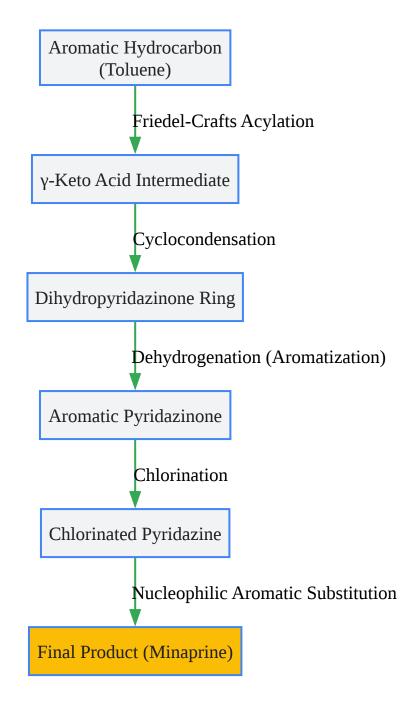


- Extract the product with a suitable organic solvent, such as dichloromethane.
- Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure **Minaprine**.

### **Logical Relationships in Synthesis**

The synthesis of **Minaprine** follows a logical progression of chemical transformations designed to build the final molecular architecture.





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- To cite this document: BenchChem. [Minaprine: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677143#minaprine-s-chemical-structure-and-synthesis-pathway]

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